N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14899736
InChI: InChI=1S/C15H15N3O2S/c1-2-7-16-15(21)18-17-14(20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)(H2,16,18,21)
SMILES:
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.4 g/mol

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

CAS No.:

Cat. No.: VC14899736

Molecular Formula: C15H15N3O2S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide -

Specification

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
IUPAC Name 1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-prop-2-enylthiourea
Standard InChI InChI=1S/C15H15N3O2S/c1-2-7-16-15(21)18-17-14(20)12-8-10-5-3-4-6-11(10)9-13(12)19/h2-6,8-9,19H,1,7H2,(H,17,20)(H2,16,18,21)
Standard InChI Key OMWUNSHUUNEYKR-UHFFFAOYSA-N
Canonical SMILES C=CCNC(=S)NNC(=O)C1=CC2=CC=CC=C2C=C1O

Introduction

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is a complex organic compound that has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound incorporates a naphthoyl moiety, a hydrazinecarbothioamide functional group, and an allyl substituent, which collectively contribute to its chemical reactivity and biological activity.

Key Structural Components:

  • Hydrazine Group: Contributes to the compound's reactivity.

  • Naphthoyl Moiety: Derived from 3-hydroxy-2-naphthoic acid, contributing to its distinctive chemical properties and biological activities.

  • Allyl Substituent: Enhances the compound's reactivity and potential biological interactions.

Synthesis of N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide

The synthesis of this compound typically involves several key steps:

  • Preparation of 3-Hydroxy-2-naphthoic Acid: This is the starting material.

  • Conversion to Acyl Chloride: Using thionyl chloride.

  • Reaction with Hydrazinecarbothioamide and Allyl Bromide: To yield the final product.

Optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for achieving high yields and purity.

Molecular Formula and Weight:

  • Molecular Formula: C₁₄H₁₅N₃O₂S (as per some sources) or C₁₅H₁₅N₃O₂S (as per other sources).

  • Molecular Weight: Approximately 287.36 g/mol or 301.4 g/mol, depending on the source.

Spectral Data:

  • Key spectral data such as NMR and IR can be used to confirm the structure upon synthesis.

Biological Activity

N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: It shows promising results in antimicrobial assays.

  • Anticancer Activity: Preliminary studies suggest potential as an anticancer agent, particularly through mechanisms that may inhibit cancer stem cells.

The compound's interactions with biological targets, such as enzymes and receptors, are believed to modulate critical biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamideContains a methylbenzoyl group instead of naphthoylPotential anticancer activity
N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamideContains a benzylthio groupDifferent reactivity; potential antimicrobial properties
N-benzylidenehydrazinecarbothioamideLacks the allylic substitution; simpler structureExhibits moderate biological activity

Research Findings and Future Directions

Research on N-allyl-2-(3-hydroxy-2-naphthoyl)hydrazinecarbothioamide is ongoing, with a focus on elucidating its mechanism of action and exploring its therapeutic potential. Further studies are needed to fully understand its interactions with biological targets and to optimize its synthesis for potential applications in medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator